Cas no 75-12-7 (Formamide)

ホルムアミド(Formamide)は、化学式HCONH2で表される極性溶媒であり、高い沸点(210℃)と優れた溶解性を特徴とします。特に、ポリマー合成や医薬品中間体の製造において、反応溶媒として広く利用されています。その高い極性により、イオン性化合物や極性高分子の溶解に適しており、RNAの変性剤としても使用可能です。また、比較的低毒性(LD50 大鼠经口:5,800 mg/kg)であり、実験室環境での取り扱いが比較的容易な点も利点です。加えて、熱安定性に優れ、高温反応条件下でも分解しにくい特性を有しています。

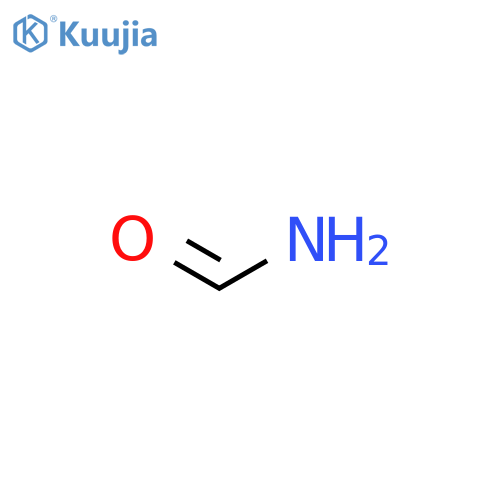

Formamide structure

Formamide 化学的及び物理的性質

名前と識別子

-

- Formamide

- Formamide Methanamide

- Formamide, Molecular Biology Grade Methanamide, Molecular Biology Grade

- Formamide, MB Grade (1.12017)

- FORMAMIDE HDPE

- FORMAMIDE, MOLECULAR BIOLOGY GRADE

- FORMAMIDE, DEIONIZED

- AMide C1

- formamidic acid

- ForMic acid aMide

- formic-d acid,potassium salt

- formimidic acid

- Formimidsaeure

- ForMylaMide

- Hydroxyformaldimin

- Kalium-d-formiat

- potassium deuteroformate

- Potassium formate-d

- Formamide in dimethyl sulfoxide

- Carbamaldehyde

- Methanamide

- NSC 748

- 甲酰胺

- Formic acid, amide

- formamid

- Methanoic acid, amide

- Amid kyseliny mravenci

- Amid kyseliny mravenci [Czech]

- Formic amide

- HCONH2

- Carbamaldehyde, Methanamide

- ZHNUHDYFZUAESO-UHFFFAOYSA-N

- 4781T907ZS

- DSSTox_CID_5337

- DSSTox_RID_77755

- DSSTox_GSID_25337

- FORMAMIDE, ULTRA PURE

- Formamide, 99.5+%, extra pure

- Formamide, 99.5%, for analysis

- Formamide, 99+%, fo

-

- MDL: MFCD00007941

- インチ: 1S/CH3NO/c2-1-3/h1H,(H2,2,3)

- InChIKey: ZHNUHDYFZUAESO-UHFFFAOYSA-N

- ほほえんだ: O=C([H])N([H])[H]

- BRN: 505995

計算された属性

- せいみつぶんしりょう: 45.02150

- どういたいしつりょう: 45.021464

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 3

- 回転可能化学結合数: 0

- 複雑さ: 12.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.1

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): -0.8

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 無色透明粘稠液体で、軽いアンモニア臭と吸湿性がある。

- 密度みつど: 1.134 g/mL at 25 °C(lit.)

- ゆうかいてん: 2-3 °C (lit.)

- ふってん: 210 °C(lit.)

- フラッシュポイント: 華氏温度:347°f

摂氏度:175°c - 屈折率: n20/D 1.447(lit.)

n20/D 1.447 - PH値: 8-10 (200g/l, H2O, 20℃)

- ようかいど: H2O: 10 M at 20 °C, clear, colorless

- すいようせい: miscible

- PSA: 43.09000

- LogP: 0.43770

- じょうきあつ: 0.08 mmHg ( 20 °C)

30 mmHg ( 129 °C) - ようかいせい: 水、アルコール、エチレングリコール、アセトン、酢酸、ジオキサン、グリセリン、フェノールなどと混和することができるが、脂肪族炭化水素、芳香族炭化水素、エーテル類、塩素化炭化水素、クロロベンゼン、ニトロベンゼンなどにはほとんど溶解しない。

- マーカー: 4237

- かんど: Hygroscopic

Formamide セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H360D

- 警告文: P201,P308+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: 61-40-48/22

- セキュリティの説明: S53-S45-S36/37/39-S26-S23

- 福カードFコード:10

- RTECS番号:LQ0525000

-

危険物標識:

- どくせい:LD50 in mice, rats (g/kg): 4.6, 5.7 i.p. (Pham-Huu-Chanh)

- リスク用語:R61

- セキュリティ用語:S45;S53

- 爆発限界値(explosive limit):2.7-19.0%(V)

- TSCA:Yes

- ちょぞうじょうけん:2-8°C

Formamide 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Formamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016381-2.5L |

Formamide |

75-12-7 | ≥99.5% | 2.5l |

¥893 | 2023-09-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R051904-100ml |

Formamide |

75-12-7 | 99% | 100ml |

¥55 | 2023-09-07 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20229-25g |

Formamide |

75-12-7 | 97% | 25g |

¥29 | 2023-09-15 | |

| Ambeed | A604006-25g |

Formamide |

75-12-7 | 99% | 25g |

$9.0 | 2024-04-17 | |

| Chemenu | CM343230-500g |

Formamide |

75-12-7 | 95%+ | 500g |

$70 | 2022-09-29 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1096841000 |

75-12-7 | 1L |

¥1004.25 | 2023-01-16 | |||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11076-10000g |

Formamide, 99% |

75-12-7 | 99% | 10kg |

¥4393.00 | 2023-02-26 | |

| Enamine | EN300-19895-10.0g |

formamide |

75-12-7 | 95% | 10.0g |

$32.0 | 2023-07-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FN916-100ml |

Formamide |

75-12-7 | 99% | 100ml |

¥63.0 | 2023-09-02 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900064-6.5006x500ml |

Formamide |

75-12-7 | 98% | 6.5006x500ml |

¥1244.83 | 2023-09-06 |

Formamide サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:75-12-7)Formamide

注文番号:A1206944

在庫ステータス:in Stock/in Stock/in Stock

はかる:2l/4kg/10kg

清らかである:99%/99%/99%

最終更新された価格情報:Friday, 30 August 2024 03:45

価格 ($):399.0/286.0/244.0

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:75-12-7)Formamide

注文番号:sfd21992

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:39

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:75-12-7)甲酰胺

注文番号:LE27066876

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 13:04

価格 ($):discuss personally

Formamide 関連文献

-

Chao-Yang Lin,Peng-Ju Ma,Zhao Sun,Chong-Dao Lu,Yan-Jun Xu Chem. Commun. 2016 52 912

-

Carlotta Raviola,Stefano Protti,Davide Ravelli,Maurizio Fagnoni Green Chem. 2019 21 748

-

Yan Zhang,Shiwei Zhang,Guangxing Xu,Min Li,Chunlei Tang,Weizheng Fan Org. Biomol. Chem. 2019 17 309

-

German L. Perlovich,Svetlana V. Blokhina,Nikolay G. Manin,Tatyana V. Volkova,Valery V. Tkachev CrystEngComm 2012 14 8577

-

Bianca T. Matsuo,Pedro H. R. Oliveira,Emanuele F. Pissinati,Kimberly B. Vega,Iva S. de Jesus,Jose Tiago M. Correia,Márcio Paixao Chem. Commun. 2022 58 8322

75-12-7 (Formamide) 関連製品

- 60-35-5(Acetamide)

- 13698-16-3(N,N-Dichlorourethane)

- 43380-64-9(Formamide-d3)

- 1449-77-0(Formamide-15N)

- 123-39-7(N-Methylformamide)

- 55-21-0(Benzamide)

- 285977-74-4(Formamide-13C, 15N)

- 685-27-8(N-Methyl-bis(trifluoroacetamide))

- 51284-91-4(formamide-13c)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:75-12-7)Formamide

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:75-12-7)Formamide

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ